molecular formula C29H52N2O11 B609670 N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) CAS No. 2112737-60-5

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Cat. No.: B609670
CAS No.: 2112737-60-5
M. Wt: 604.74
InChI Key: WPRVFLKXCQXMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves multiple steps:

    Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then conjugated with PEG2 (polyethylene glycol with two ethylene glycol units) to increase solubility and biocompatibility.

    Propargylation: The PEGylated aminooxy group is further reacted with propargyl groups to introduce the alkyne functionality necessary for click chemistry.

Industrial Production Methods: Industrial production of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Copper sulfate and sodium ascorbate: Used as catalysts in the CuAAC reaction.

    Trifluoroacetic acid: Commonly used for the deprotection of the t-Boc group.

Major Products:

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its functional groups:

These reactions enable the compound to serve as a versatile crosslinker in bioconjugation and material science applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVFLKXCQXMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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